3-bromo-N-(4-fluorophenyl)benzamide
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Description
3-bromo-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C13H9BrFNO/c14-10-3-1-2-9 (8-10)13 (17)16-12-6-4-11 (15)5-7-12/h1-8H, (H,16,17)
. This structure is also available as a 2d Mol file or as a computed 3d SD file .
Scientific Research Applications
1. Synthesis and Characterization
3-Bromo-N-(4-fluorophenyl)benzamide has been studied in terms of its synthesis and characterization. Suchetan et al. (2016) reported on the crystal structures of similar N-[2-(trifluoromethyl)phenyl]benzamides, demonstrating the importance of structural analysis in understanding the properties of these compounds (Suchetan et al., 2016).
2. Antimicrobial and Antipathogenic Activities
Compounds related to this compound, such as various acylthioureas, have been synthesized and tested for their interaction with bacterial cells. Limban et al. (2011) explored their anti-pathogenic activity, finding significant effects especially on Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
3. Polymorphism and Crystal Structures
Investigations into the polymorphic behavior of related benzamide derivatives have been conducted. Chopra and Row (2008) identified concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide due to disorder in the crystal structure (Chopra & Row, 2008).
4. Intermolecular Interactions
Shukla et al. (2018) analyzed the role of different intermolecular interactions in the polymorphic modifications of related benzamide derivatives, revealing insights into the formation of different polymorphic forms due to these interactions (Shukla et al., 2018).
5. Potential Antimalarial Properties
Research by Banerjee et al. (2011) on bromo-benzothiophene carboxamide derivatives, which share structural similarities with this compound, revealed their potential as antimalarials. They found these compounds to be potent inhibitors of Plasmodium falciparum Enoyl‐ACP reductase, indicating their promise in antimalarial drug development (Banerjee et al., 2011).
Properties
IUPAC Name |
3-bromo-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALCKMXGUGIREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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